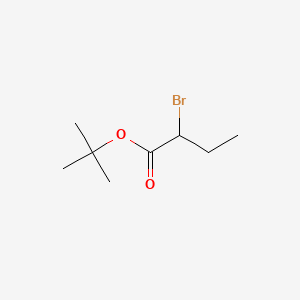

tert-Butyl 2-bromobutanoate

Description

Significance of Alpha-Bromoesters in Synthetic Methodologies

Alpha-bromoesters, which feature a bromine atom on the carbon adjacent to the ester carbonyl group, are particularly important building blocks in organic chemistry. Their utility stems from the ability of the α-bromocarbonyl moiety to function as both an electrophile and, after conversion to an organometallic species, a nucleophile. researchgate.net This dual reactivity allows for a diverse range of synthetic applications, including substitution reactions, cyclizations, and multi-component reactions. researchgate.net They are key reactants in the renowned Reformatsky reaction, which forms β-hydroxy esters, and the Blaise reaction, which produces β-ketoesters from nitriles. wikipedia.orgwikipedia.org Furthermore, recent advancements in photoredox catalysis have expanded the use of α-bromoesters as precursors for tertiary alkyl radicals. researchgate.net

Overview of tert-Butyl Esters in Chemical Synthesis

The tert-butyl ester group is widely recognized as a robust protecting group for carboxylic acids. Its steric bulk provides excellent stability against a variety of nucleophiles and reducing agents. thieme-connect.com This stability allows for selective reactions to be carried out at other sites within a molecule. A key advantage of the tert-butyl ester is its facile removal under acidic conditions, which proceeds via a stable tertiary carbocation intermediate, or through thermal means. thieme-connect.comyoutube.com This controlled deprotection is a cornerstone of its application in the synthesis of complex molecules like peptides and natural products. lookchem.com

Research Context of tert-Butyl 2-Bromobutanoate

This compound combines the key features of both α-bromoesters and tert-butyl esters. This specific combination makes it a valuable reagent in organic synthesis, particularly for introducing a butanoate chain with subsequent potential for further functionalization. Research involving this compound often focuses on its use in reactions where the tert-butyl group provides temporary protection while the α-bromo position serves as a handle for carbon-carbon bond formation. One notable application is its use in Reformatsky-type reactions to synthesize complex molecular architectures. acs.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUJWUWLGXBICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519803 | |

| Record name | tert-Butyl 2-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24457-21-4 | |

| Record name | tert-Butyl 2-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Bromobutanoate

Established Synthetic Pathways

The traditional synthesis of tert-butyl 2-bromobutanoate primarily involves two key transformations: the formation of the tert-butyl ester and the introduction of the bromine atom at the alpha-position of the butanoate chain.

Esterification Reactions for this compound Synthesis

The formation of the tert-butyl ester is a critical step, often accomplished through the esterification of a carboxylic acid with tert-butanol (B103910). thieme-connect.comresearchgate.net A common method involves the reaction of 2-bromobutanoic acid with tert-butanol. cymitquimica.com Due to the steric hindrance of the tertiary alcohol, direct acid-catalyzed esterification can be challenging. researchgate.net

Alternative methods for synthesizing tert-butyl esters include:

Reaction with Isobutylene: A straightforward approach is the reaction of a carboxylic acid with isobutylene, often catalyzed by a strong acid. researchgate.net

Dicyclohexylcarbodiimide (DCC) Coupling: This method utilizes DCC as a coupling agent to facilitate the esterification between the carboxylic acid and tert-butanol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Use of tert-Butyl Trichloroacetimidate: This reagent can be employed to introduce the tert-butyl group onto a carboxylic acid under milder conditions. researchgate.net

A study on the esterification of various carboxylic acids with tert-butyl alcohol in the presence of DMAP or calcined hydrotalcite showed that while effective for some acids, the yields for acids like 4-bromobutanoic acid were low. thieme-connect.comresearchgate.netresearchgate.net

| Carboxylic Acid | Base/Catalyst | Yield of tert-Butyl Ester | Reference |

|---|---|---|---|

| (4-Methoxyphenyl)acetic acid | DMAP | 45% | researchgate.netresearchgate.net |

| (4-Methoxyphenyl)acetic acid | Calcined Hydrotalcite | 40% | researchgate.netresearchgate.net |

| Cinnamic acid | DMAP | 60% | researchgate.netresearchgate.net |

| Cinnamic acid | Calcined Hydrotalcite | 55% | researchgate.netresearchgate.net |

| 4-Bromobutanoic acid | DMAP or Calcined Hydrotalcite | Low | thieme-connect.comresearchgate.netresearchgate.net |

Bromination Strategies in the Context of Butanoate Systems

The introduction of a bromine atom at the α-position to the carbonyl group of a butanoate ester is a key transformation. One of the most common methods for α-bromination of esters is the Hell-Volhard-Zelinsky reaction, which involves reacting the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide, followed by esterification.

Alternatively, direct bromination of the pre-formed tert-butyl butanoate can be achieved. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or acid catalysis. The bromination of tert-butylbenzene (B1681246) has been studied in trifluoroacetic acid, providing insights into the reactivity of tert-butyl substituted systems. acs.org

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for preparing this compound, with a focus on stereocontrol and sustainability.

Enantioselective Synthesis of this compound

The development of methods to produce enantiomerically pure forms of this compound is of significant interest, as these chiral building blocks are valuable in the synthesis of pharmaceuticals. lookchem.com

One approach involves the use of ene-reductases from the Old Yellow Enzyme (OYE) family. acs.org These biocatalysts can mediate the enantioselective reduction of α,β-unsaturated esters. For instance, the bioreduction of methyl (Z)-2-bromocrotonate using baker's yeast or OYE1–3 can yield (S)-2-bromobutanoic acid or its methyl ester with high enantiomeric excess (ee). acs.orgresearchgate.net This chiral acid can then be esterified to the corresponding tert-butyl ester. It has been observed that both (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters typically yield the same enantiomer of the reduced product. acs.org

Another strategy involves the use of chiral auxiliaries or catalysts in the bromination step. While specific examples for this compound are not extensively detailed, the principles of asymmetric bromination are well-established.

| Substrate | Biocatalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl (Z)-2-bromocrotonate | Baker's Yeast Fermentation | (S)-2-bromobutanoic acid | 97% | acs.orgresearchgate.net |

| Methyl (Z)-2-bromocrotonate | OYE1–3 Biotransformation | Methyl (S)-2-bromobutanoate | 97% | acs.orgresearchgate.net |

Catalytic Methods in Bromination Reactions

The use of catalysts can enhance the efficiency and selectivity of bromination reactions. While direct catalytic bromination of tert-butyl butanoate is not widely reported, bromine has been shown to catalyze the conversion of S-tert-butyl groups to acetyl-protected thiols under mild conditions, highlighting its catalytic potential in related transformations. rsc.orgresearchgate.net

In a broader context, catalytic methods for the bromination of carbonyl compounds often involve the use of Lewis acids or other promoters to activate the substrate or the brominating agent.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. uclm.es For the synthesis of tert-butyl esters, including this compound, several green chemistry approaches have been explored.

One innovative method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach avoids the use of harsh solvents and reagents, making it a more sustainable alternative. rsc.org

Another green approach involves the use of solid superacid catalysts for the esterification of bromoacetic acid with isobutene, which allows for easy catalyst recovery and reuse. google.com The use of micro-channel reactors for bromination reactions has also been shown to improve reaction efficiency and selectivity compared to traditional batch reactors. researchgate.net

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound is crucial for its application in various fields, notably as a highly effective initiator in Atom Transfer Radical Polymerization (ATRP). Research has demonstrated that protecting the carboxylic acid group of 2-bromobutyric acid with a tert-butyl group results in a polymerization initiator with an efficiency close to unity for styrene (B11656) polymerization. cmu.edu This high efficiency contrasts sharply with the unprotected 2-bromobutyric acid, which shows a low initiator efficiency of just 0.1-0.2. cmu.edu The stability of the tert-butyl ester group under polymerization conditions prevents undesirable side reactions like hydrolysis, ensuring a well-controlled polymerization process. cmu.edu

The optimization of synthetic routes to this compound focuses on maximizing yield and purity by carefully selecting reagents, catalysts, and reaction conditions such as temperature and time. Common strategies for forming tert-butyl esters involve the reaction of the parent carboxylic acid with a tert-butyl source under specific catalytic conditions.

While detailed comparative studies exclusively for this compound are not extensively documented in the provided literature, the optimization parameters can be understood from established methods for structurally similar compounds, such as other tert-butyl haloalkanoates. Key factors influencing the reaction outcome include the choice of the tert-butylating agent (e.g., tert-butanol, isobutylene), the catalyst (e.g., strong acids, ion-exchange resins), solvent, and reaction temperature.

For instance, the synthesis of the related compound tert-butyl 2-bromo-2-methylpropanoate (B8525525) is achieved with high purity (99%) by reacting α-bromoisobutyric acid with isobutene in dichloromethane, using a cation exchange resin as a recyclable catalyst at a controlled temperature of 41°C. chemicalbook.comgoogle.com Another approach, used for synthesizing tert-butyl 4-bromobutanoate, involves the direct esterification of 4-bromobutyric acid with tert-butanol using sulfuric acid as a catalyst in dichloromethane, which after three days yields the product in 83% abundance. nih.govacs.org These examples highlight that reaction time, temperature, and the catalytic system are critical variables that must be fine-tuned to achieve high yields.

The following table summarizes reaction conditions for the synthesis of related tert-butyl bromoalkanoates, illustrating typical parameters that would be optimized for producing this compound.

Table 1: Representative Reaction Conditions for Synthesis of tert-Butyl Bromoalkanoates

This table presents data for compounds structurally related to this compound to illustrate common optimization parameters.

| Product | Starting Acid | Reagents | Catalyst | Solvent | Conditions | Yield | Purity | Reference |

| tert-Butyl 2-bromo-2-methylpropanoate | 2-Bromo-2-methylpropionic acid | Isobutene, tert-butanol | Cation exchange resin | Dichloromethane | Reflux, 41°C, 5h | - | 99% | chemicalbook.com |

| tert-Butyl 4-bromobutanoate | 4-Bromobutyric acid | tert-Butanol | H₂SO₄, MgSO₄ | Dichloromethane | Stirred, 3 days | 83% | - | nih.govacs.org |

| tert-Butyl bromoacetate | Bromoacetic acid | Isobutene | Perfluorinated sulfonic resin | Tetrahydrofuran | 0-10°C, 5h | >95% | >99% | google.com |

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Bromobutanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution in tert-butyl 2-bromobutanoate involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). The pathway taken is highly dependent on the reaction conditions, such as the nature of the nucleophile and the solvent.

The structure of this compound, a secondary alkyl halide, places it at a mechanistic crossroads. Tertiary halides typically favor the SN1 pathway due to the stability of the resulting carbocation, while primary halides favor the SN2 pathway. organic-chemistry.org For secondary systems like this one, both pathways are plausible and often compete.

SN2 Mechanism : This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (backside attack). libretexts.orgsaskoer.ca The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (a second-order reaction). libretexts.org However, the bulky tert-butyl group, while not directly attached to the reaction center, contributes to steric hindrance in the transition state, potentially slowing down the SN2 reaction. spcmc.ac.in

SN1 Mechanism : This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar secondary carbocation intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then rapidly attacked by the nucleophile from either face. The rate of this reaction is dependent only on the concentration of the substrate (a first-order reaction). masterorganicchemistry.com The formation of a carbocation is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate.

The presence of the bromine atom at the α-position to the carbonyl group makes the electrophilic carbon more susceptible to nucleophilic attack. cymitquimica.com The choice between SN1 and SN2 is therefore a delicate balance of steric effects, nucleophile strength, and solvent polarity.

When the reaction occurs at a chiral center, the mechanism dictates the stereochemical outcome. For this compound, the carbon atom bonded to the bromine is a stereocenter.

In an SN2 reaction , the backside attack of the nucleophile forces an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. libretexts.orgchemistrysteps.com For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. This reaction is stereospecific. chemistrysteps.com

In an SN1 reaction , the key intermediate is a trigonal planar carbocation, which is achiral. libretexts.org The nucleophile can attack this flat intermediate from either the top or bottom face with equal probability. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of both enantiomers, a product known as a racemic mixture. masterorganicchemistry.com Therefore, the SN1 reaction results in racemization.

The stereochemical outcome of a reaction involving this compound can thus be used as a diagnostic tool to determine the operative substitution mechanism.

Radical Reactions and Their Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a secondary alkyl radical. This makes the compound a suitable initiator for radical reactions, most notably Atom Transfer Radical Polymerization (ATRP). acs.orgspringernature.com

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. tkk.fi The general mechanism involves a reversible redox process catalyzed by a transition metal complex (e.g., a copper-ligand complex). The catalyst abstracts the bromine atom from the initiator (this compound) to form a radical and a higher oxidation state metal complex. acs.org This radical then adds to monomer units to propagate the polymer chain.

The efficiency of initiation is a critical factor in ATRP. Studies have shown that protecting 2-bromobutyric acid with a tert-butyl group leads to a highly efficient initiator for the ATRP of styrene (B11656), with an initiator efficiency approaching 1.0. cmu.edu This is a significant improvement compared to the unprotected acid or esters with smaller, more hydrolytically labile protecting groups like trimethylsilyl. cmu.edu The bulky tert-butyl group provides stability and prevents undesirable side reactions that can terminate polymerization. cmu.edu

The pathway for a typical ATRP initiated by this compound (R-X) with a monomer (M) and a copper catalyst (Cu(I)/L) can be summarized as:

Activation : R-X + Cu(I)/L ⇌ R• + X-Cu(II)/L

Propagation : R• + n(M) → Pn•

Deactivation : Pn• + X-Cu(II)/L ⇌ Pn-X + Cu(I)/L

Termination : Pn• + Pm• → Pn+m

The controlled nature of the polymerization stems from the fast deactivation step, which keeps the concentration of active radicals low, minimizing termination reactions. acs.org

Elimination Reactions and Competing Pathways

In the presence of a base, this compound can undergo β-elimination to form an alkene, a reaction that competes with nucleophilic substitution. libretexts.org The base removes a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, leading to the formation of a double bond and expulsion of the bromide ion.

Two main elimination mechanisms exist:

E2 (Elimination Bimolecular) : This is a concerted, one-step process where the base removes the β-proton simultaneously as the C-Br bond breaks. wikipedia.org The rate is second-order, depending on both substrate and base concentrations. libretexts.org E2 reactions are favored by strong, non-nucleophilic bases and require a specific anti-periplanar geometry between the β-hydrogen and the leaving group. iitk.ac.in

E1 (Elimination Unimolecular) : This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. mgscience.ac.in After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. The rate is first-order, depending only on the substrate concentration. mgscience.ac.in

For this compound, a secondary halide, the choice between E1 and E2 depends on the base strength. A strong base will favor the E2 pathway, while a weak base in a polar solvent will allow for the E1 pathway to compete with SN1. wikipedia.orgiitk.ac.in The use of bulky bases, such as potassium tert-butoxide, generally favors elimination over substitution. libretexts.org

The possible elimination products from this compound are tert-butyl but-2-enoate (Zaitsev product) and tert-butyl but-1-enoate (Hofmann product). According to the Zaitsev rule, the more substituted alkene is typically the major product, although the use of a sterically hindered base can favor the formation of the less substituted Hofmann product. libretexts.org

Role of the tert-Butyl Group in Reaction Selectivity and Rate

The tert-butyl group, although separated from the reactive C-Br bond by the ester functionality, exerts a profound influence on the reactivity of this compound.

Steric Effects : The most significant contribution is steric hindrance. masterorganicchemistry.com The large size of the tert-butyl group shields the electrophilic carbon from backside attack, which significantly disfavors the SN2 mechanism. spcmc.ac.in This steric bulk also plays a role in radical reactions; in ATRP, the bulkiness of the tert-butyl ester group contributes to a higher initiator efficiency compared to smaller ester groups by preventing side reactions. cmu.edu

Electronic Effects : The tert-butyl group is weakly electron-donating via hyperconjugation and inductive effects. youtube.com This property helps to stabilize the carbocation intermediate formed in SN1 and E1 reactions, thereby increasing the rates of these pathways relative to SN2/E2. libretexts.orgyoutube.com

Reaction Pathway Control : The tert-butyl group can serve as a protecting group for the carboxylic acid. youtube.com Its removal, typically under acidic conditions, proceeds via an AAL1 mechanism involving alkyl-oxygen bond cleavage to form the stable tert-butyl carbocation. rsc.orgoup.com This stability makes the deprotection specific and efficient. organic-chemistry.org In some cases, deprotection can be a competing reaction pathway. For instance, the combination of the radical cation "magic blue" (tris(4-bromophenyl)aminium) and triethylsilane can selectively cleave the tert-butyl ester C-O bond. acs.org

The combination of these steric and electronic factors means that reactions of this compound are more likely to proceed through pathways involving carbocation intermediates (SN1, E1) or radical intermediates, while concerted pathways like SN2 are sterically disfavored.

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are essential for distinguishing between the plausible reaction mechanisms for this compound. The order of a reaction provides direct insight into the number of molecules involved in the rate-determining step.

Distinguishing Substitution/Elimination Mechanisms : A first-order rate law (Rate = k[Substrate]) would strongly suggest an SN1 or E1 mechanism, as the rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.comcdnsciencepub.com Conversely, a second-order rate law (Rate = k[Substrate][Nucleophile/Base]) would indicate an SN2 or E2 mechanism, where both species are involved in the single, rate-determining step. libretexts.orglibretexts.org For example, studies on the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) show a unimolecular mechanism (AAL1) with a zero volume of activation, consistent with the formation of a tert-butyl cation in the rate-determining step. cdnsciencepub.com

Kinetics in Radical Polymerization : In the context of ATRP, kinetic analysis is used to confirm the "living" or controlled nature of the polymerization. A linear relationship between the natural logarithm of the monomer concentration and time indicates a constant concentration of propagating radicals and a first-order reaction with respect to the monomer. cmu.edu Furthermore, a linear increase of the polymer's number-average molecular weight with monomer conversion is a hallmark of a controlled polymerization. acs.org Kinetic plots for the ATRP of styrene initiated by tert-butyl 2-bromobutyrate (B1202233) demonstrate these exact characteristics, confirming its efficacy as a controlled radical polymerization initiator. cmu.edu

The table below summarizes the expected kinetic profiles for the different potential reaction pathways of this compound.

| Reaction Mechanism | Rate Law | Rate-Determining Step | Key Kinetic Evidence |

| SN1 | Rate = k[Substrate] | Formation of carbocation | First-order kinetics |

| SN2 | Rate = k[Substrate][Nucleophile] | Backside attack by nucleophile | Second-order kinetics |

| E1 | Rate = k[Substrate] | Formation of carbocation | First-order kinetics |

| E2 | Rate = k[Substrate][Base] | Concerted proton removal and leaving group departure | Second-order kinetics |

| ATRP | Rate = kp[P•][M] | Monomer addition to radical | Linear ln([M]0/[M]) vs. time plot |

Applications of Tert Butyl 2 Bromobutanoate in Complex Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The primary and most well-documented application of tert-butyl 2-bromobutanoate is its role as a key intermediate in the synthesis of pharmaceutical agents. Its chemical structure is particularly suited for the alkylation of nucleophiles, enabling the construction of complex molecular architectures required for therapeutic efficacy.

This compound has been instrumental in the synthesis of specific, highly potent bioactive molecules. A prominent example is its use in the development of Asundexian (BAY 2433334), an oral Factor XIa inhibitor investigated for the prevention and treatment of thromboembolic disorders. acs.orgnih.gov In the synthesis of Asundexian, this compound is used as an alkylating agent to introduce a key side chain onto a central pyridinone core.

Table 1: Synthesis of Asundexian Intermediate

| Reactant | Reagent | Product | Yield | Reference |

|---|

This synthetic step highlights the compound's role in creating complex, non-natural molecules with specific biological targets. The racemic nature of the reagent necessitates a chiral separation in a later step of the Asundexian synthesis. acs.orgnih.gov

In drug discovery, the systematic modification or derivatization of a lead compound is essential for optimizing its properties. This compound serves as a valuable derivatizing agent for this purpose. The tert-butyl ester group is a key feature in this context. acs.org It acts as a robust protecting group that can prevent unwanted side reactions, such as saponification (hydrolysis of the ester), which is a common issue with simpler methyl or ethyl esters under certain reaction conditions. acs.org

The use of this compound allows medicinal chemists to introduce the 2-butanoate group onto a core structure to explore structure-activity relationships (SAR). By modifying the core and observing the effects on biological activity, researchers can fine-tune the molecule for improved potency, selectivity, and pharmacokinetic properties. Patents related to various therapeutic areas, including modulators of androgen receptors and treatments for non-alcoholic steatohepatitis, list this compound as a reactant, underscoring its broad utility in creating libraries of derivatized compounds for screening and optimization. googleapis.comgoogle.com

While not typically used to create a core heterocyclic scaffold itself, this compound is crucial for the elaboration and functionalization of pre-existing scaffolds. In medicinal chemistry, a scaffold provides the basic three-dimensional structure for a series of compounds. The strategic addition of side chains to this scaffold dictates the molecule's interaction with its biological target.

In the case of the Factor XIa inhibitor Asundexian, the pyridinone ring acts as the central scaffold. The butanoate side chain, introduced by this compound, is not merely a passive addition; it is a critical pharmacophoric element. acs.org Docking studies of related inhibitors into the enzyme's active site show that different parts of the molecule occupy specific pockets (e.g., S1 and S2'). acs.orgnih.gov The alkyl chain introduced by this reagent helps to position other parts of the molecule correctly within these pockets, thereby maximizing binding affinity and inhibitory effect. This demonstrates its role in transforming a simple scaffold into a highly specific and potent drug candidate.

Role in Agrochemical Synthesis

The structural motifs present in this compound, namely the alpha-bromo ester, are found in molecules within the agrochemical sector. Compounds with such features can serve as intermediates for more complex molecules with potential herbicidal, insecticidal, or fungicidal properties. smolecule.com However, despite the relevance of its chemical functionalities, specific, documented examples of this compound being used directly in the synthesis of commercial agrochemicals are not prominent in publicly available scientific literature. Its utility in this field remains largely potential rather than demonstrated.

Building Block for Polymeric Materials

In polymer chemistry, alpha-halo esters are known to be effective initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. In principle, this compound could serve as such an initiator. The tert-butyl ester group could then be hydrolyzed post-polymerization to yield a poly(2-bromobutanoic acid) segment, introducing functionality to the polymer chain. While related brominated compounds are noted for their potential use in polymerization processes, specific applications of this compound as a building block or initiator for polymeric materials are not extensively detailed in the reviewed literature. smolecule.com

Precursor in Natural Product Synthesis

Natural product synthesis focuses on the laboratory construction of complex molecules found in nature. These synthetic campaigns often require highly specialized and stereochemically defined building blocks. This compound is a relatively simple, synthetically derived racemic compound. While it is a useful building block for pharmaceutical synthesis, there is no significant evidence in major chemical databases or the scientific literature to suggest it plays a common or critical role as a precursor in the total synthesis of natural products. The focus in that field is typically on enantiomerically pure starting materials to control the stereochemistry of the final complex target.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including tert-Butyl 2-bromobutanoate. Both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and chemical environment of the atoms.

In the ¹H NMR spectrum of this compound, the protons in different parts of the molecule give rise to distinct signals. The nine protons of the tert-butyl group are chemically equivalent due to free rotation and appear as a single, sharp peak (a singlet) at approximately 1.5 ppm. docbrown.info The protons of the butanoate chain exhibit more complex splitting patterns due to spin-spin coupling with neighboring, non-equivalent protons. docbrown.info The proton on the carbon bearing the bromine atom (C2) is adjacent to a methylene (B1212753) group (CH₂) and a methyl group (CH₃), resulting in a complex multiplet. The methylene protons are diastereotopic and will appear as a multiplet, while the terminal methyl group will be a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 | Singlet | 9H |

| -CH(Br)- | ~4.2 | Multiplet | 1H |

| -CH₂-CH₃ | ~1.9-2.1 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| -C(CH₃)₃ | ~82 |

| -CH(Br)- | ~45-50 |

| -C(CH₃)₃ | ~28 |

| -CH₂- | ~25-30 |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming its synthesis and monitoring the progress of reactions in which it is a reactant or product.

The molecular weight of this compound is 223.11 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223 and 225 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene. This would result in significant peaks in the spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₈H₁₅BrO₂). nih.gov

X-Ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for analyzing solid derivatives that may be synthesized from it.

Should a solid, crystalline derivative of this compound be prepared, single-crystal X-ray diffraction could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net This is particularly important for derivatives where new stereocenters are formed, as it can establish the relative and absolute stereochemistry. The tert-butyl group, being sterically bulky, can significantly influence the crystal packing and intermolecular interactions of its derivatives. researchgate.net

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. For a chiral compound like this compound, specific chromatographic methods are essential for separating its enantiomers and for assessing the purity of the bulk sample.

Since this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiral Gas Chromatography (GC) is a specialized technique used to separate these non-superimposable mirror images. azom.com This separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz

The most common CSPs for this purpose are based on derivatized cyclodextrins. azom.comnih.gov The two enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and, therefore, their separation on the chromatogram. researchgate.net This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (ER) of a sample, which is critical in asymmetric synthesis. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of reaction mixtures and the assessment of product purity. bldpharm.com For this compound, reversed-phase HPLC is a common method. In this setup, a nonpolar stationary phase is used with a polar mobile phase.

HPLC can be used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of this compound. It is also an effective tool for determining the purity of the final product by separating it from any unreacted starting materials, byproducts, or decomposition products. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isobutylene |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-butyl 2-bromobutanoate, DFT studies can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Key aspects of DFT studies on this compound would involve:

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a large gap suggests high stability and low reactivity. For this compound, the HOMO is likely localized around the bromine atom and the oxygen atoms of the ester group, which are regions of high electron density. The LUMO would be associated with the electrophilic carbon atoms, particularly the carbon bonded to the bromine.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In an MEP map of this compound, negative potential (red/yellow areas) would be expected around the electronegative oxygen and bromine atoms, indicating sites for electrophilic attack. Positive potential (blue areas) would be concentrated around the hydrogen atoms and the carbonyl carbon, suggesting sites for nucleophilic attack. nih.gov

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, providing a more detailed picture of the molecule's polarity and the reactivity of different sites.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical DFT results for similar halogenated esters.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability under standard conditions. |

| Dipole Moment | ~2.1 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Partial Charge on Cα (C-Br) | +0.25 e | Confirms the electrophilic nature of this carbon, making it a primary target for nucleophiles. |

| Partial Charge on Br | -0.15 e | Shows the electron-withdrawing nature of the bromine atom. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. ethz.ch For this compound, reactive MD simulations can be employed to explore potential reaction pathways, particularly for processes like nucleophilic substitution or elimination.

By simulating the molecule's behavior in the presence of reactants and solvents at various temperatures, MD can help identify:

Transition States: Trajectories from MD simulations can capture the geometries of short-lived transition states, which are critical for understanding reaction mechanisms and calculating activation energies. ethz.chresearchgate.net

Solvent Effects: MD simulations can explicitly model the role of solvent molecules, showing how they stabilize reactants, products, and transition states, thereby influencing the reaction rate and outcome.

Reaction Intermediates: The simulations can reveal the formation and lifetime of any intermediate species that occur along a reaction coordinate. researchgate.net

For example, simulating the reaction of this compound with a nucleophile would allow researchers to observe the step-by-step process of bond breaking (C-Br) and bond formation (C-Nucleophile), validating mechanisms like SN1 or SN2. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net While this compound itself is a building block, QSAR studies would be highly relevant for a series of its derivatives designed for a specific purpose, such as potential pharmaceuticals or agrochemicals.

A QSAR study on derivatives of this compound would involve:

Creating a Library of Derivatives: Synthesizing or computationally generating a set of molecules where different parts of the parent structure are systematically varied (e.g., replacing the bromine with other halogens, altering the butyl group, or adding substituents to the butanoate chain).

Calculating Molecular Descriptors: For each derivative, a wide range of descriptors are calculated, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. researchgate.net

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.netresearchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds. researchgate.net

Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers increasingly reliable methods for predicting the outcomes of chemical reactions, including the major products and the selectivity (chemo-, regio-, and stereoselectivity). For this compound, which has a chiral center at the C2 position, predicting stereoselectivity is particularly important.

Computational approaches can predict:

Thermodynamic vs. Kinetic Control: By calculating the energies of all potential products and transition states, it is possible to determine whether a reaction will be under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed via the lowest energy barrier).

Regioselectivity: In reactions where multiple sites could react, such as elimination reactions that could form different alkenes, DFT calculations of transition state energies can predict which constitutional isomer will be the major product.

Stereoselectivity: For reactions involving the chiral center, computational models can predict the energy difference between transition states leading to different stereoisomers (e.g., R vs. S configuration or syn vs. anti-addition). This is crucial for designing synthetic routes that yield a specific enantiomer or diastereomer.

Conformational Analysis and Steric Effects of the tert-Butyl Moiety

The tert-butyl group is known for its significant steric bulk, which profoundly influences the conformation and reactivity of molecules. researchgate.netchemrxiv.org A conformational analysis of this compound would investigate the different spatial arrangements of its atoms and the energy associated with them.

Rotational Barriers: The bulky tert-butyl group restricts rotation around the adjacent single bonds, particularly the O-C(CH₃)₃ bond. Computational methods can calculate the energy barriers for these rotations, identifying the most stable (lowest energy) conformations.

Steric Hindrance: The tert-butyl group can sterically hinder the approach of reactants to nearby functional groups. researchgate.net In this compound, it shields the carbonyl carbon of the ester from nucleophilic attack. This steric shield makes the ester less reactive towards hydrolysis or other substitution reactions at the carbonyl group compared to less bulky esters like methyl or ethyl esters. organic-chemistry.org

Influence on Reaction Pathways: The steric bulk can favor certain reaction pathways over others. For example, in an elimination reaction, the size of the tert-butyl group can influence the regioselectivity by dictating which proton is most accessible to the base. It also plays a key role in stabilizing carbocation intermediates that might form at the adjacent carbon, potentially favoring SN1-type reactions. The preference for bulky groups to occupy equatorial positions in cyclic systems is a well-documented steric effect. libretexts.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations Involving tert-Butyl 2-Bromobutanoate

The advancement of catalytic systems is crucial for unlocking the full potential of this compound in organic synthesis. Research is increasingly focused on designing catalysts that offer higher selectivity, efficiency, and sustainability for reactions involving this compound.

Key areas of development include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, hierarchical porous silica-alumina materials, and cation exchange resins, is being explored to facilitate transformations like alkylation and esterification. mdpi.comgoogle.comresearchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and a reduction in corrosive and polluting liquid acid waste. mdpi.com For instance, AlSBA-15 has demonstrated superior performance in the acid-catalyzed tertiary butylation of phenol. researchgate.net

Lewis Acid Catalysis: Investigations into various Lewis acids aim to enhance the reactivity of this compound in a range of nucleophilic substitution reactions. The goal is to develop milder reaction conditions and improve tolerance for a wider array of functional groups.

Organocatalysis: Metal-free catalytic systems are gaining traction as a sustainable alternative. Organocatalysts can offer unique selectivity profiles and avoid the issues of metal contamination in the final products, which is particularly important in pharmaceutical synthesis.

Nanocatalysts: The application of nanocatalysts could provide significantly higher surface area and catalytic activity, leading to faster reaction rates and higher yields. Research in this area is aimed at developing stable and recyclable nanocatalytic systems for transformations involving haloesters.

The table below summarizes some of the catalyst types being investigated for reactions involving tert-butyl esters and related compounds.

| Catalyst Type | Examples | Potential Advantages in Transformations |

| Heterogeneous Catalysts | Zeolites (e.g., ZSM-5, Zeolite-Y), Mesoporous Silica-Alumina (e.g., AlSBA-15), Cation Exchange Resins | Recyclability, Reduced Waste, High Selectivity, Improved Thermal Stability |

| Lewis Acids | Boron Trifluoride Etherate, Aluminum Chloride | Enhanced Reactivity, Milder Reaction Conditions, Broad Substrate Scope |

| Organocatalysts | Proline derivatives, Chiral Amines | Metal-free, High Enantioselectivity, Lower Toxicity |

| Nanocatalysts | Metal Nanoparticles (e.g., Au, Pd), Metal Oxide Nanoparticles | High Surface Area, Increased Catalytic Activity, Potentially Higher Yields |

Exploration of New Synthetic Applications in Interdisciplinary Fields

The unique structural features of this compound, including its chiral center and its function as an alkylating agent, make it a valuable building block in various scientific disciplines beyond traditional organic synthesis.

Emerging applications are being explored in the following fields:

Pharmaceutical Chemistry: As a chiral precursor, this compound is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is dependent on their stereochemistry, making asymmetric synthesis a critical aspect of drug development. Its application extends to the synthesis of complex heterocyclic compounds that form the core of many biologically active molecules.

Materials Science: The compound can be used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities, which are essential for developing advanced materials with tailored properties for applications in electronics, coatings, and biomedical devices.

Agrochemicals: Similar to pharmaceuticals, the biological activity of many pesticides and herbicides is stereospecific. The use of this compound can lead to the development of more effective and environmentally benign agrochemicals by synthesizing the most active enantiomer, thereby reducing the required application rates and minimizing off-target effects.

Biochemical Research: The butanoate moiety can be introduced into various molecules to probe biological processes or to develop new biochemical tools. scbt.com For example, it can be used to synthesize enzyme inhibitors or substrates for studying metabolic pathways.

Advancements in Asymmetric Synthesis Utilizing this compound

The presence of a stereocenter at the C2 position makes this compound a valuable chiral starting material for asymmetric synthesis. The goal is to produce a single enantiomer of a target molecule, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological effects. nobelprize.org

Current research is focused on several key areas:

Development of Chiral Catalysts: The use of chiral transition metal catalysts, particularly those based on palladium, rhodium, and copper, is a major focus. shibaura-it.ac.jp These catalysts can induce high levels of enantioselectivity in reactions such as cross-coupling and amination, allowing for the synthesis of complex chiral molecules from prochiral substrates. nobelprize.org

Asymmetric Autocatalysis: This intriguing concept involves a chiral product acting as a catalyst for its own formation. nih.gov While still an emerging area, the application of asymmetric autocatalysis could lead to highly efficient methods for amplifying chirality from a very small initial enantiomeric excess. nih.gov

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the butanoate moiety can direct the stereochemical outcome of subsequent reactions. Research is ongoing to develop new auxiliaries that are highly effective and easily removed.

The following table highlights some research findings in asymmetric synthesis relevant to the application of chiral building blocks like this compound.

| Research Finding | Significance for Asymmetric Synthesis |

| Chiral Palladium-Catalyzed Reactions | Enables the enantioselective synthesis of N-C axially chiral compounds, which are important in medicinal chemistry. shibaura-it.ac.jp |

| Catalytic Asymmetric Hydrogenation | The development of chirally catalyzed hydrogenation reactions has been pivotal for the industrial synthesis of drugs like L-DOPA. nobelprize.org |

| Asymmetric Autocatalysis | Demonstrates the potential for significant amplification of enantiomeric excess from a minute initial imbalance. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms represents a paradigm shift from traditional batch processing. These technologies offer enhanced control, efficiency, and safety, making them highly suitable for reactions involving this compound.

Key advantages and research directions include:

Enhanced Reaction Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. okayama-u.ac.jp This is particularly beneficial for highly exothermic or fast reactions, minimizing the formation of side products.

Improved Safety: The small reaction volumes within a flow system significantly reduce the risks associated with handling hazardous reagents and intermediates. okayama-u.ac.jp This is crucial for reactions that may be difficult to control on a large scale in batch reactors.

Automation and High-Throughput Screening: Automated flow synthesis platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries for drug discovery and materials science research. researchgate.net This accelerates the research and development process.

Synthesis of Unstable Intermediates: Flow chemistry is particularly adept at handling unstable intermediates, as they can be generated and immediately consumed in the next reaction step without isolation. okayama-u.ac.jp

The table below outlines the benefits of integrating flow chemistry with syntheses involving compounds like this compound.

| Feature of Flow Chemistry | Benefit for Synthesis |

| Precise Control of Parameters | Higher yields, improved product purity, and better reproducibility. |

| Small Reactor Volumes | Enhanced safety, especially with hazardous materials and reactions. |

| Continuous Processing | Potential for seamless scale-up from laboratory to production. |

| Automation | Rapid reaction optimization and efficient library synthesis. |

Sustainable and Eco-Friendly Approaches in the Synthesis and Application of this compound

Green chemistry principles are increasingly being applied to the synthesis and use of chemical compounds to minimize their environmental impact. Research in this area for this compound focuses on several key aspects:

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as ionic liquids or supercritical carbon dioxide.

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. rsc.org For instance, the synthesis of N-nitrosamines has been achieved under solvent-free conditions using tert-butyl nitrite. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Renewable Feedstocks: While not yet widely implemented for this specific compound, a long-term goal is to develop synthetic pathways that utilize renewable resources as starting materials.

Catalyst Recycling: The use of heterogeneous or immobilized catalysts that can be easily recovered and reused is a key strategy for improving the sustainability of chemical processes. researchgate.net

A patent for a green synthesis method for tert-butyl bromoacetate utilizes a solid super-strong acid as a recyclable catalyst, highlighting a move towards more sustainable industrial processes. google.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 2-bromobutanoate, and how can side products be minimized?

- Methodology :

- Use controlled stoichiometric ratios of tert-butanol and 2-bromobutanoyl chloride in anhydrous conditions to avoid hydrolysis.

- Employ a base (e.g., pyridine) to neutralize HCl generated during esterification.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediates/byproducts like tert-butyl alcohol or unreacted starting materials .

- Optimize temperature (typically 0–25°C) to suppress thermal decomposition or SN2 side reactions.

Q. How can the purity of this compound be ensured post-synthesis?

- Methodology :

- Purify via fractional distillation under reduced pressure to separate low-boiling impurities (e.g., residual solvents).

- Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the ester.

- Validate purity using -NMR (e.g., tert-butyl singlet at ~1.4 ppm, bromobutanoate signals at δ 4.2–4.5 ppm) and IR spectroscopy (C=O stretch ~1730 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Store in airtight, amber glass containers at 2–8°C to prevent degradation or moisture ingress .

- Use explosion-proof equipment and grounded metal containers during transfers to mitigate fire risks from brominated compounds .

- Conduct toxicity assessments using in vitro models (e.g., cell viability assays) to establish safe exposure limits .

Advanced Research Questions

Q. How does this compound participate in stereospecific reactions, and what analytical tools resolve its conformational dynamics?

- Methodology :

- Investigate its role in asymmetric catalysis (e.g., cross-coupling reactions) using chiral ligands and low-temperature -NMR to track stereochemical outcomes .

- Apply dynamic NMR (DNMR) to study rotational barriers of the tert-butyl group, supplemented by DFT calculations to model axial/equatorial conformer stability .

Q. What kinetic and mechanistic insights can be gained from studying this compound in nucleophilic substitution reactions?

- Methodology :

- Conduct kinetic experiments (e.g., varying nucleophile concentration, temperature) with GC-MS or HPLC monitoring to differentiate SN1/SN2 pathways.

- Compare leaving group ability (Br vs. other halides) using Hammett plots or computational studies (e.g., activation energy calculations) .

- Analyze solvent effects (polar aprotic vs. protic) on reaction rates to refine mechanistic models .

Q. How can contradictions in toxicological data for this compound be resolved across different experimental models?

- Methodology :

- Cross-validate in vivo (rodent models) and in vitro (hepatocyte assays) studies to reconcile discrepancies in metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Use meta-analysis frameworks to assess study quality, focusing on OECD GLP compliance, sample sizes, and control variables in existing literature .

- Perform dose-response modeling to identify nonlinear toxicity thresholds and species-specific sensitivities .

Q. What computational strategies predict the reactivity of this compound in complex reaction environments?

- Methodology :

- Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential maps for bromine electrophilicity .

- Simulate solvent interactions using explicit solvation models (e.g., COSMO-RS) to predict solubility and stability in multiphase systems .

- Integrate machine learning (ML) with experimental datasets to optimize reaction conditions for novel transformations .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate this compound’s environmental persistence?

- Methodology :

- Use accelerated degradation studies (e.g., UV irradiation, hydrolysis at varying pH) with LC-MS/MS to identify breakdown products (e.g., bromobutanoic acid) .

- Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and ecotoxicity endpoints .

- Compare results with structurally analogous compounds (e.g., tert-butyl acrylate) to infer environmental behavior .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields of this compound?

- Methodology :

- Use factorial design (e.g., response surface methodology) to identify critical variables (temperature, catalyst loading) affecting yield .

- Apply ANOVA or Bayesian regression models to quantify uncertainty and optimize reproducibility .

- Share raw datasets in open-access repositories to facilitate meta-analyses and collaborative troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.